

# Core Chemical Structure: The Impact of Fluorination

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## Compound of Interest

Compound Name: OG 488, acid

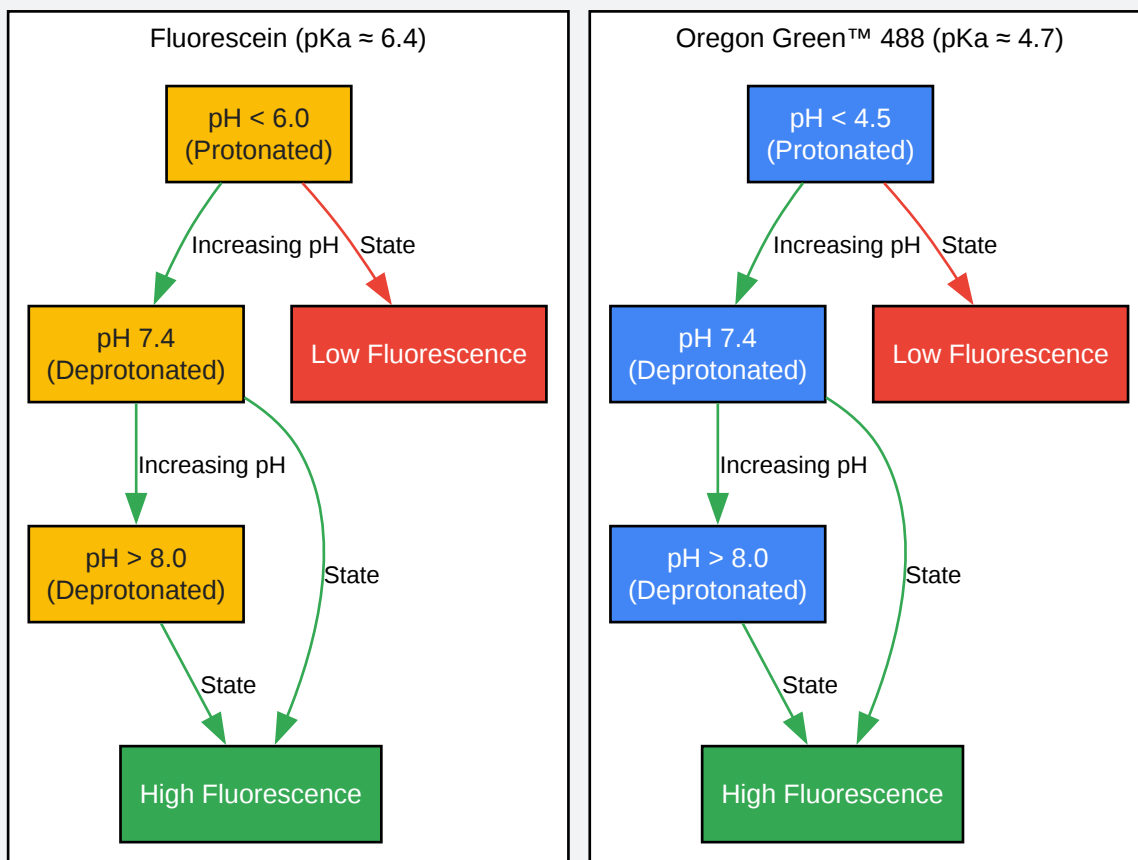
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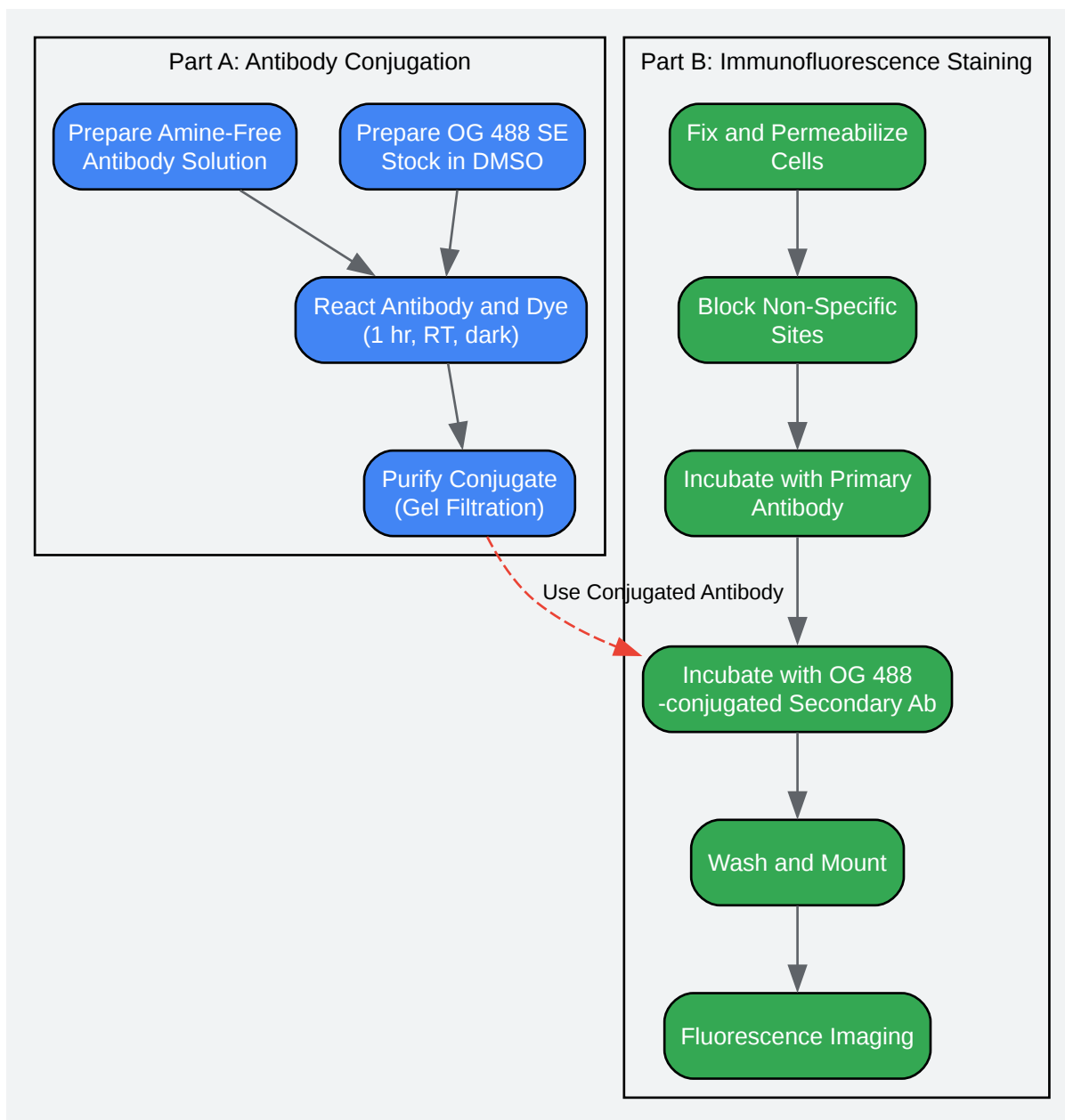
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The fundamental difference between Oregon Green™ 488 and fluorescein lies in the addition of two electron-withdrawing fluorine atoms to the xanthene ring of the fluorescein core.[3][4] Specifically, OG 488 is 2',7'-difluorofluorescein.[3] This seemingly minor alteration has profound effects on the electronic properties of the molecule, leading to significant advantages in practical applications.

Fluorescein (C<sub>20</sub>H<sub>12</sub>O<sub>5</sub>) is a synthetic organic compound first synthesized in 1871.[5][6] Its structure is based on a xanthene backbone.[7] Oregon Green™ 488 carboxylic acid (C<sub>21</sub>H<sub>10</sub>F<sub>2</sub>O<sub>7</sub>) incorporates this same core but is distinguished by fluorine atoms at the 2' and 7' positions.[3][8]

## Fluorescence vs. pH





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